D-Glucose analogs, such as 2-deoxy-D-glucose (2-DG), have garnered significant attention in the scientific community due to their potential therapeutic applications. These compounds are structurally similar to glucose but with modifications that allow them to interfere with normal glucose metabolism. This interference can lead to a variety of effects on cells, particularly in the context of disease treatment and diagnosis. The ability of 2-DG to mimic glucose enables it to inhibit glycolysis, a critical metabolic pathway for energy production, especially in cancer cells. This inhibition can result in the suppression of cancer cell growth and survival, making 2-DG and its analogs promising candidates for anticancer therapy1.
The mechanism by which 2-DG exerts its effects is primarily through the inhibition of glycolysis. As a glucose mimic, 2-DG is taken up by cells and phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG6P). This phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its accumulation inside the cell. The accumulation of 2-DG6P inhibits hexokinase and glucose-6-phosphate isomerase, two key enzymes in the glycolytic pathway, thereby halting the production of energy and inducing cell death. Beyond glycolysis inhibition, 2-DG can affect other molecular processes within the cell, although these effects are not as well characterized1.
The primary application of 2-DG and its analogs is in the field of cancer treatment. By targeting the glycolytic pathway, which is often upregulated in cancer cells, 2-DG can selectively suppress the growth and survival of these cells. This selective inhibition is advantageous as it may lead to fewer side effects compared to traditional chemotherapy. Additionally, there is ongoing research into improving the drug-like properties of 2-DG and combining it with other chemotherapeutics to enhance its efficacy as an adjuvant therapy1.
Another potential application of 2-DG is in antiviral therapy. Studies have shown that 2-DG can selectively inhibit virus DNA synthesis in human fibroblasts infected with human cytomegalovirus (HCMV). The inhibition of virus DNA synthesis by 2-DG is reversible, which suggests that it could be a viable therapeutic option with manageable side effects. Interestingly, the effectiveness of 2-DG in this context is influenced by the composition of the culture medium, indicating that its antiviral properties may be modulated by environmental factors. The mechanism by which 2-DG inhibits HCMV DNA synthesis may involve interference with the function of virus-induced chromatin-associated factors essential for virus DNA replication2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: